molecular formula C22H23ClO12 B131392 Petunidin 3-monoglucoside CAS No. 6988-81-4

Petunidin 3-monoglucoside

Cat. No. B131392
CAS RN: 6988-81-4
M. Wt: 514.9 g/mol
InChI Key: HBKZHMZCXXQMOX-YATQZQGFSA-N
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Description

Petunidin 3-monoglucoside, also known as Petunidin-3-O-glucoside, is a type of anthocyanin. It is found in various fruits and berries, including red Vitis vinifera grapes and red wine . It is an important anthocyanidin that commonly occurs as 3-O-glycosides in dietary sources .


Synthesis Analysis

Petunidin is a derivative of the 7-hydroxyflavylium cation with additional hydroxyl groups at positions 3 and 5 . Glucose, galactose, arabinose, or rutinose may be attached to aglycone through the C3 hydroxyl group in ring C .


Molecular Structure Analysis

The structures of anthocyanidins, including petunidin, differ only in the number of hydroxyl and/or methoxy substituents in the phenyl or B-ring . Petunidin has a hydroxyl and methyl groups at 3′ and 5′ positions, respectively .


Chemical Reactions Analysis

Petunidin 3-monoglucoside has been found to have inhibitory activity on the catalytic reaction of the enzyme tyrosinase . It forms a binary encounter complex with the tyrosinase catalytic site .


Physical And Chemical Properties Analysis

Petunidin 3-monoglucoside is a water-soluble pigment responsible for the red, purple, and blue color of many plant tissues . It is generally associated with fruits, particularly with berries .

Scientific Research Applications

Inhibition of Tyrosinase

Petunidin 3-glucoside has been found to be a competitive inhibitor of tyrosinase, an enzyme that plays a key role in the early stages of melanin biosynthesis . This suggests that Petunidin 3-glucoside could potentially be used to block melanin production, which could have applications in the treatment of conditions related to melanin overproduction, such as age spots, freckles, and hyperpigmentation .

Antioxidant Properties

Petunidin 3-glucoside, like other anthocyanins, has been found to possess antioxidant properties . This means it could potentially be used in the prevention or treatment of diseases caused by oxidative stress.

Anti-inflammatory Properties

Research has suggested that anthocyanins like Petunidin 3-glucoside may have anti-inflammatory properties . This could potentially make it useful in the treatment of inflammatory conditions.

Anticancer Properties

Anthocyanins, including Petunidin 3-glucoside, have been found to have anticancer properties . This suggests that they could potentially be used in cancer prevention or treatment.

Bioavailability

Studies have found that the bioavailability of Petunidin 3-glucoside can vary depending on the source. For example, urinary excretion of Petunidin 3-glucoside was found to be 0.32% and 0.18% of the administered dose after red grape juice and red wine ingestion, respectively . This information could be important in determining the most effective ways to administer Petunidin 3-glucoside for therapeutic purposes.

Dietary Sources

Petunidin 3-glucoside is commonly found in dietary sources, including fruits, seeds, and beverages . This means that it could potentially be used as a natural food colorant, in addition to its potential health benefits.

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12.ClH/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22;/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27);1H/t16-,18-,19+,20-,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKZHMZCXXQMOX-YATQZQGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Petunidin 3-monoglucoside

CAS RN

6988-81-4, 26984-08-7
Record name Petunidin 3-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6988-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Petunidin-3-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucopyranoside, petunidin, beta-D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026984087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PETUNIDIN 3-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA9G36JBHT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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